

# A Comprehensive Technical Guide to the Physicochemical Properties of Fmoc-Cit-PAB-OH

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## Compound of Interest

Compound Name: *Fmoc-Cit-PAB-OH*

Cat. No.: *B2926746*

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## Introduction

**Fmoc-Cit-PAB-OH** is a crucial bifunctional linker molecule extensively utilized in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides an in-depth overview of its core physicochemical properties, offering a valuable resource for researchers and professionals in drug development. Understanding these properties is paramount for the successful design and synthesis of stable and effective ADCs. This document details key quantitative data, outlines experimental protocols for property determination, and illustrates its application in a typical ADC workflow.

## Core Physicochemical Properties

The physicochemical characteristics of **Fmoc-Cit-PAB-OH** are fundamental to its handling, reactivity, and performance in conjugation chemistries. A summary of these properties is presented in the table below.

Property	Value	Reference(s)
Molecular Weight	502.57 g/mol	[1]
Molecular Formula	C <sub>28</sub> H <sub>30</sub> N <sub>4</sub> O <sub>5</sub>	[1]
CAS Number	870487-04-0	[1][2][3]
Appearance	White to off-white or white to orange to green powder/crystal	
Purity	Typically >95% (commonly >96-98% by HPLC)	
Solubility	Soluble in DMSO (e.g., 70 mg/mL)	
Melting Point	No data available. For reference, the related compound Fmoc-Val-Cit-PAB-OH has a melting point of 204°C (decomposition).	
Storage Conditions	Recommended at -20°C for long-term storage.	

## Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of **Fmoc-Cit-PAB-OH**. The following sections provide representative methodologies for key analyses.

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **Fmoc-Cit-PAB-OH** by separating it from potential impurities.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5  $\mu$ m).

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA)
- **Fmoc-Cit-PAB-OH** sample

Procedure:

- Mobile Phase Preparation:
  - Mobile Phase A: 0.1% TFA in Water.
  - Mobile Phase B: 0.1% TFA in Acetonitrile.
  - Degas both mobile phases prior to use.
- Sample Preparation:
  - Accurately weigh and dissolve a small amount of **Fmoc-Cit-PAB-OH** in a suitable solvent (e.g., DMSO or a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min
  - Detection Wavelength: 254 nm and 280 nm
  - Column Temperature: 25°C
  - Injection Volume: 10  $\mu$ L

- Gradient Elution:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	95	5
25	5	95
30	5	95
31	95	5

| 35 | 95 | 5 |

- Data Analysis:
  - Integrate the peak areas of all detected components in the chromatogram.
  - Calculate the purity of **Fmoc-Cit-PAB-OH** as the percentage of the main peak area relative to the total area of all peaks.

## Solubility Determination

Objective: To determine the approximate solubility of **Fmoc-Cit-PAB-OH** in a specific solvent.

Instrumentation:

- Analytical balance
- Vortex mixer
- Ultrasonic bath
- Visual inspection setup (e.g., clear glass vials)

Reagents:

- **Fmoc-Cit-PAB-OH**
- Dimethyl sulfoxide (DMSO, anhydrous)

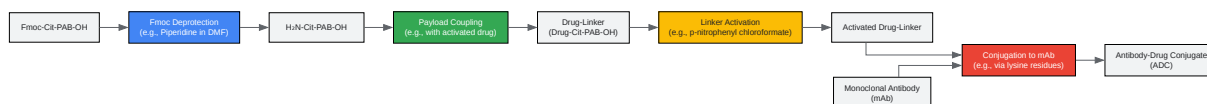
#### Procedure:

- Accurately weigh 10 mg of **Fmoc-Cit-PAB-OH** into a clear glass vial.
- Add a small, precise volume of DMSO (e.g., 50  $\mu$ L) to the vial.
- Vortex the mixture for 1-2 minutes.
- If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
- Visually inspect the solution against a well-lit background for any undissolved particles.
- If the solid is fully dissolved, continue to add small, precise volumes of DMSO, repeating steps 3-5 until the solution becomes saturated (i.e., solid material remains undissolved after thorough mixing and sonication).
- If the initial solid does not dissolve, incrementally add more solvent and repeat the process.
- The solubility is expressed as the maximum concentration (e.g., in mg/mL) at which the compound is fully dissolved. For **Fmoc-Cit-PAB-OH**, a known high solubility is observed in DMSO.

## Application in Antibody-Drug Conjugate (ADC) Synthesis

**Fmoc-Cit-PAB-OH** serves as a critical linker in the synthesis of ADCs. Its structure allows for the attachment of a cytotoxic payload and subsequent conjugation to a monoclonal antibody. The citrulline-p-aminobenzyl alcohol (Cit-PAB) component provides a cleavage site for lysosomal proteases, such as cathepsin B, ensuring targeted drug release within cancer cells. The Fmoc protecting group allows for selective deprotection and derivatization.

The following diagram illustrates the general workflow for the utilization of **Fmoc-Cit-PAB-OH** in ADC synthesis.



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Caption: General workflow for ADC synthesis using **Fmoc-Cit-PAB-OH**.

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